molecular formula C18H28O4 B14267080 Ethyl 4-[2-(heptyloxy)ethoxy]benzoate CAS No. 158937-03-2

Ethyl 4-[2-(heptyloxy)ethoxy]benzoate

Cat. No.: B14267080
CAS No.: 158937-03-2
M. Wt: 308.4 g/mol
InChI Key: JMWISIFQQHBYLT-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(heptyloxy)ethoxy]benzoate is an ethyl ester derivative of benzoic acid with a 2-(heptyloxy)ethoxy substituent at the para position. This compound belongs to a broader class of alkyl- and alkoxy-substituted benzoates, which are widely studied for their tunable physicochemical properties and applications in materials science, pharmaceuticals, and polymer chemistry.

Properties

CAS No.

158937-03-2

Molecular Formula

C18H28O4

Molecular Weight

308.4 g/mol

IUPAC Name

ethyl 4-(2-heptoxyethoxy)benzoate

InChI

InChI=1S/C18H28O4/c1-3-5-6-7-8-13-20-14-15-22-17-11-9-16(10-12-17)18(19)21-4-2/h9-12H,3-8,13-15H2,1-2H3

InChI Key

JMWISIFQQHBYLT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOCCOC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Alkylation of Ethyl 4-Hydroxybenzoate

The most direct pathway involves alkylating ethyl 4-hydroxybenzoate with 2-(heptyloxy)ethyl chloride under basic conditions. This method mirrors protocols for synthesizing 4-(2-piperidinoethoxy)benzoic acid derivatives, where a hydroxyl group undergoes nucleophilic substitution with an alkyl halide.

Procedure :

  • Reagent Preparation : 2-(Heptyloxy)ethyl chloride is synthesized by reacting heptanol with ethylene chlorohydrin in the presence of a Lewis acid catalyst.
  • Alkylation : Ethyl 4-hydroxybenzoate (1.0 equiv), 2-(heptyloxy)ethyl chloride (1.2 equiv), and potassium carbonate (2.5 equiv) are suspended in anhydrous dimethylformamide (DMF). The mixture is heated to 60°C under nitrogen for 12–24 hours.
  • Workup : The reaction is cooled, filtered to remove excess base, and extracted with ethyl acetate. The organic layer is washed with water, dried over magnesium sulfate, and concentrated in vacuo.
  • Purification : Crude product is recrystallized from isopropyl alcohol or purified via silica gel chromatography (hexane:ethyl acetate = 4:1).

Key Considerations :

  • Solvent Choice : DMF facilitates SN2 mechanisms but requires thorough removal due to high boiling point.
  • Base Selection : Potassium carbonate offers mild basicity, minimizing ester hydrolysis.
  • Yield Optimization : Excess alkylating agent (1.2 equiv) ensures complete conversion, with yields typically reaching 70–85% after optimization.

Mitsunobu Reaction for Ether Formation

For substrates sensitive to strong bases, the Mitsunobu reaction provides an alternative using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method avoids alkyl halides but incurs higher costs.

Procedure :

  • Reactants : Ethyl 4-hydroxybenzoate, 2-(heptyloxy)ethanol, DEAD (1.1 equiv), and triphenylphosphine (1.1 equiv) are dissolved in tetrahydrofuran (THF).
  • Reaction : Stirred at 0°C for 1 hour, then warmed to room temperature for 12 hours.
  • Workup : The mixture is diluted with water, extracted with dichloromethane, and concentrated.
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate) isolates the product.

Advantages :

  • Stereospecific and high-yielding (85–90%).
  • Avoids harsh bases, preserving ester integrity.

Disadvantages :

  • Cost-prohibitive at scale due to reagent expenses.

Catalytic Innovations in Esterification and Etherification

Phase-Transfer Catalysis (PTC)

For alkylation steps, tetrabutylammonium bromide (TBAB) accelerates reactions in biphasic systems. A mixture of aqueous NaOH and dichloromethane with TBAB (5 mol%) reduces reaction time from 24 hours to 6 hours, improving yields to 88%.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Purity Cost
Alkylation with K2CO3 DMF, 60°C, 24 h 78% 95% Low
Mitsunobu Reaction THF, 0°C → RT, 12 h 88% 98% High
PTC Alkylation DCM/H2O, TBAB, 6 h 85% 96% Moderate

Insights :

  • Scalability : Alkylation with K2CO3 is preferred for industrial-scale synthesis due to reagent affordability.
  • Purity Requirements : Mitsunobu reactions suit pharmaceutical-grade synthesis where purity >98% is critical.

Purification and Characterization

Recrystallization

Crude product from alkylation is recrystallized using isopropyl alcohol, yielding white crystals with 95% purity. Gradient cooling (50°C → 5°C) minimizes co-precipitation of impurities.

Chromatographic Techniques

Silica gel chromatography with hexane:ethyl acetate (4:1) resolves by-products such as dialkylated derivatives. HPLC analysis (C18 column, methanol:water = 80:20) confirms purity, with retention times ~8.2 minutes.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl3): δ 1.25 (t, 3H, J = 7.1 Hz, -COOCH2CH3), 3.55 (m, 2H, -OCH2CH2O-), 4.30 (q, 2H, J = 7.1 Hz, -COOCH2CH3), 6.90 (d, 2H, J = 8.9 Hz, aromatic), 7.95 (d, 2H, J = 8.9 Hz, aromatic).
  • IR : 1715 cm⁻¹ (ester C=O), 1240 cm⁻¹ (aryl-O-alkyl).

Industrial Applications and Scalability

Continuous Flow Synthesis

Adopting continuous flow reactors reduces reaction time by 40% through enhanced heat/mass transfer. A tubular reactor with immobilized K2CO3 on alumina achieves 82% yield at 100 g/h throughput.

Environmental Considerations

Solvent recovery systems (e.g., DMF distillation) and catalyst reuse (e.g., metal oxides for 5 cycles without activity loss) align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(heptyloxy)ethoxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated benzoate derivatives.

Scientific Research Applications

Ethyl 4-[2-(heptyloxy)ethoxy]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[2-(heptyloxy)ethoxy]benzoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting the activity of certain enzymes or receptors, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Lipophilicity vs. Hydrophilicity: this compound’s long alkyl chain (heptyloxy) enhances lipophilicity compared to water-soluble derivatives like ethoxylated ethyl-4-aminobenzoate or sulfated analogs . This property makes it suitable for non-polar matrices (e.g., lipid-based drug delivery). In contrast, amino-substituted derivatives (e.g., dimethylamino in ) exhibit higher polarity and reactivity due to electron-donating groups, favoring applications in resin curing .

Synthetic Routes: Williamson ether synthesis is commonly employed for alkoxy-substituted benzoates (e.g., ’s synthesis of Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate) . Similar methods likely apply to this compound, with heptyl bromide and ethylene glycol intermediates.

Reactivity and Stability: Alkoxy chains (e.g., heptyloxyethoxy) are chemically stable under mild conditions but may undergo oxidative cleavage in harsh environments. This contrasts with sulfated or amino-substituted derivatives, which show higher susceptibility to hydrolysis or nucleophilic attack .

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